molecular formula C16H12BrN3OS B2493803 5-bromo-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)nicotinamide CAS No. 2034595-18-9

5-bromo-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)nicotinamide

Cat. No.: B2493803
CAS No.: 2034595-18-9
M. Wt: 374.26
InChI Key: PFJHDVYBNDHYFW-UHFFFAOYSA-N
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Description

5-bromo-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)nicotinamide is a complex organic compound that features a bromine atom, a thiophene ring, a pyridine ring, and a nicotinamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)nicotinamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)nicotinamide can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group in the nicotinamide can be reduced to an amine.

    Substitution: The bromine atom can be substituted with other nucleophiles in a nucleophilic substitution reaction.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used to replace the bromine atom.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone, while reduction of the nitro group can yield the corresponding amine.

Scientific Research Applications

5-bromo-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)nicotinamide has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    5-bromo-2-methylpyridine: Similar in structure but lacks the thiophene and nicotinamide groups.

    Thiophene-2-carboxamide: Contains the thiophene ring but lacks the bromine and pyridine groups.

    Nicotinamide: Contains the nicotinamide group but lacks the bromine, thiophene, and pyridine rings.

Uniqueness

5-bromo-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)nicotinamide is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

5-bromo-N-[(2-thiophen-3-ylpyridin-3-yl)methyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrN3OS/c17-14-6-13(7-18-9-14)16(21)20-8-11-2-1-4-19-15(11)12-3-5-22-10-12/h1-7,9-10H,8H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFJHDVYBNDHYFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C2=CSC=C2)CNC(=O)C3=CC(=CN=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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